molecular formula C8H5F2NO2 B12862088 2-(Difluoromethyl)benzo[d]oxazol-7-ol

2-(Difluoromethyl)benzo[d]oxazol-7-ol

Cat. No.: B12862088
M. Wt: 185.13 g/mol
InChI Key: XGYZBWRKGAGSJG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]oxazol-7-ol is a high-purity chemical reagent designed for research and development applications. As a member of the benzoxazole family, this scaffold is recognized in medicinal chemistry for its diverse biological potential and ability to interact with key biological targets . Benzoxazole derivatives are known to exhibit a range of pharmacological activities, including anthelmintic , antimicrobial, and anticancer properties, making them valuable scaffolds in drug discovery . The incorporation of a difluoromethyl group can significantly influence the compound's electronic properties, metabolic stability, and bioavailability, which are critical parameters in optimizing lead compounds. Researchers can leverage this compound as a key synthetic intermediate or a core structural motif for developing novel therapeutic agents. The planar structure of the benzoxazole ring allows for interactions with biological targets through π-π stacking, while the oxygen and nitrogen atoms in the oxazole moiety can act as hydrogen bond acceptors . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazol-7-ol

InChI

InChI=1S/C8H5F2NO2/c9-7(10)8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H

InChI Key

XGYZBWRKGAGSJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=N2)C(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Difluoromethyl Benzo D Oxazol 7 Ol and Its Derivatives

Historical Development of Synthetic Routes to Benzo[d]oxazol-7-ols

The synthesis of the benzoxazole (B165842) scaffold, a key structural motif in many biologically active compounds, has a rich history. beilstein-journals.org The most traditional and widely adopted method involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives, such as acid chlorides or esters. beilstein-journals.orgnih.gov This reaction is typically promoted by strong acids and often requires high temperatures to facilitate the dehydration and subsequent cyclization to form the oxazole (B20620) ring. nih.gov

Over the years, numerous modifications and improvements to this fundamental transformation have been developed to create milder and more efficient protocols. These include the use of various catalysts and coupling reagents. For instance, methanesulfonic acid has been shown to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids, proceeding through an in-situ generated acid chloride intermediate. beilstein-journals.org Other approaches have utilized reagents like triphenylbismuth (B1683265) dichloride to promote the desulfurization of thioamides in the presence of 2-aminophenols, leading to the formation of 2-substituted benzoxazoles under mild conditions. nih.gov

The general strategies for the synthesis of 2-arylbenzoxazoles from substituted 2-aminophenols can be broadly categorized into two main pathways: the treatment of 2-aminophenols with carboxylic acid derivatives under harsh acidic conditions, and the oxidative cyclization of phenolic Schiff bases derived from the condensation of 2-aminophenols and aldehydes. jocpr.com More contemporary methods have also explored the use of gold catalysts, such as hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O), to facilitate the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes under an oxygen atmosphere. jocpr.com

The synthesis of benzoxazoles from 2-aminophenols has also been achieved using β-diketones in the presence of a combined catalyst system of a Brønsted acid and copper iodide. jocpr.com This method has demonstrated tolerance for a variety of substituents on the 2-aminophenol ring. jocpr.com Furthermore, ionic liquids have been investigated as both reaction media and promoters for the regioselective one-pot synthesis of 2-arylbenzoxazoles under ambient conditions. researchgate.net

Targeted Synthesis of 2-(Difluoromethyl)benzo[d]oxazol-7-ol

The synthesis of the specific target molecule, this compound, requires a strategy that can accommodate the functionalities of both the difluoromethyl group and the hydroxyl group at the 7-position of the benzoxazole ring. A plausible and direct approach would be a one-pot condensation reaction.

Strategies for ortho-Hydroxylation and Heterocycle Formation

The formation of the benzoxazole ring necessitates the presence of an ortho-aminophenol as a key starting material. nih.gov For the synthesis of this compound, the required precursor would be 2,3-dihydroxyaniline. The reaction would then proceed via the condensation of this aminophenol with a suitable difluoromethyl-containing reagent.

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with a carboxylic acid. beilstein-journals.org In the context of our target molecule, this would involve the reaction of 2,3-dihydroxyaniline with difluoroacetic acid. This one-pot reaction would likely proceed through the formation of an amide intermediate, followed by acid-catalyzed cyclization and dehydration to yield the final benzoxazole product.

Starting MaterialReagentProductKey Transformation
2-AminophenolCarboxylic Acid2-Substituted BenzoxazoleAmide formation followed by cyclization
2-AminophenolAldehyde2-Substituted BenzoxazoleSchiff base formation followed by oxidative cyclization
2-Aminophenolβ-Diketone2-Substituted BenzoxazoleCondensation and cyclization

Introduction of the Difluoromethyl Group: Reagents and Conditions

The introduction of the difluoromethyl group is a critical step in the synthesis. While direct difluoromethylation of a pre-formed benzoxazole ring is possible, a more convergent approach involves using a difluoromethyl-containing building block in the initial condensation step.

Difluoroacetic acid stands out as a readily available and suitable reagent for the one-pot synthesis of 2-(difluoromethyl)benzoxazoles. The reaction with a 2-aminophenol, such as 2,3-dihydroxyaniline, would likely be carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the reaction towards the formation of the benzoxazole ring.

Alternatively, other difluoromethylating reagents could be considered. For instance, the reaction of 2-aminophenol with sodium chlorodifluoroacetate and elemental sulfur in the presence of a base has been reported for the one-pot synthesis of 3-difluoromethyl benzoxazole-2-thiones. nih.govconsensus.apprsc.org This suggests that difluorocarbene, generated from sodium chlorodifluoroacetate, can be a reactive intermediate for introducing the difluoromethyl group.

Visible-light-promoted radical cyclization reactions have also emerged as a powerful tool for the synthesis of difluoromethyl-substituted heterocycles. beilstein-journals.org In this approach, difluoroacetic acid can serve as the source of the difluoromethyl radical. beilstein-journals.org

ReagentReaction TypeKey Features
Difluoroacetic AcidCondensationDirect, one-pot synthesis with 2-aminophenols.
Sodium ChlorodifluoroacetateDifluorocarbene generationUsed in one-pot synthesis of difluoromethylated benzoxazole derivatives. nih.govconsensus.apprsc.org
PhI(OAc)₂ / Difluoroacetic AcidRadical DifluoromethylationVisible-light promoted, metal-free conditions. beilstein-journals.org

Regioselectivity and Chemo-selectivity in Synthesis

When using a substituted 2-aminophenol like 2,3-dihydroxyaniline, regioselectivity becomes a crucial consideration. The condensation with difluoroacetic acid could potentially lead to the formation of two isomeric benzoxazoles: this compound and 2-(difluoromethyl)benzo[d]oxazol-4-ol. The outcome of the reaction will depend on which of the two hydroxyl groups participates in the cyclization. Generally, the regioselectivity of such reactions can be influenced by steric and electronic factors, as well as the specific reaction conditions employed.

Chemoselectivity is another important aspect, particularly when dealing with multiple reactive functional groups. In the case of 2,3-dihydroxyaniline, the amino group is generally more nucleophilic than the hydroxyl groups, and thus, the initial amide formation with difluoroacetic acid is expected to be highly selective. The subsequent cyclization step's chemoselectivity (O-acylation vs. N-acylation) is directed by the proximity of the ortho-hydroxyl group.

The development of regioselective synthetic methods for substituted heterocycles is an active area of research. nih.govnih.govfigshare.com For instance, regioselective methods for the synthesis of substituted pyrazoles and isoxazoles have been developed by carefully controlling reaction conditions and substrate structures. nih.govresearchgate.net Similar principles would apply to the regioselective synthesis of the desired 7-hydroxy-substituted benzoxazole.

Novel Synthetic Approaches and Methodological Advancements

Recent years have witnessed the development of novel and more sustainable methods for the synthesis of benzoxazoles and the introduction of fluorinated groups.

One notable advancement is the use of visible-light-promoted radical reactions. beilstein-journals.org This approach offers a metal- and additive-free method for the synthesis of difluoromethyl-substituted polycyclic imidazoles, using difluoroacetic acid as the fluorine source. beilstein-journals.org Such methodologies could potentially be adapted for the synthesis of 2-(difluoromethyl)benzoxazoles.

Catalytic Strategies for C-F Bond Formation at the C2 Position

While the condensation of a 2-aminophenol with a difluoromethyl-containing reagent is a direct approach, an alternative strategy involves the formation of the C-F bond on a pre-existing benzoxazole scaffold. Catalytic methods for the direct C-H functionalization of heterocycles are highly desirable due to their atom economy.

The direct C-H difluoromethylation of heterocycles can be achieved through radical-based methods. For example, the use of a difluoromethylated reagent like Zn(SO₂CF₂H)₂ (DFMS) in the presence of an oxidant can generate a difluoromethyl radical that can then be incorporated into a heterocyclic ring.

While direct catalytic C-F bond formation at the C2 position of benzoxazoles for difluoromethylation is a challenging transformation, the broader field of catalytic C-H activation provides valuable insights. For instance, iron-catalyzed regioselective synthesis of 2-arylbenzoxazoles has been reported, proceeding through a halogenation and subsequent O-cyclization pathway. Such strategies highlight the potential for developing catalytic systems that can selectively functionalize the C2 position of the benzoxazole ring.

Green Chemistry Principles in the Synthesis of Benzo[d]oxazoles

The synthesis of the benzoxazole scaffold, a key component of the target molecule, has traditionally involved methods that are often not environmentally benign. However, recent advancements have focused on integrating green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. A primary route to 2-substituted benzoxazoles is the condensation and cyclization of 2-aminophenols with carboxylic acids or their derivatives. researchgate.netsemanticscholar.org For this compound, this involves the reaction of 2-amino-1,3-benzenediol with difluoroacetic acid.

Green approaches to catalyze this transformation are numerous and varied:

Reusable Catalysts: Brønsted acidic ionic liquid gels have been employed as efficient and reusable heterogeneous catalysts for benzoxazole synthesis under solvent-free conditions, achieving high yields with just 1 mol% of the catalyst. acs.org Similarly, samarium triflate has been used as a recyclable catalyst in an aqueous medium, a significantly greener alternative to volatile organic solvents. organic-chemistry.org

Solvent-Free and Ultrasound-Assisted Reactions: A green method utilizing a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) allows for the synthesis of benzoxazoles under solvent-free conditions with ultrasound irradiation. nih.gov This technique not only accelerates the reaction but also simplifies catalyst recovery through magnetic separation. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative by avoiding chemical oxidants. rsc.org A phosphine-mediated deoxygenative cycloaddition of carboxylic acids, driven by anodic oxidation, represents a green pathway to the oxazole ring system. rsc.org

These green methodologies, while often demonstrated for other substituted benzoxazoles, are directly applicable to the synthesis of this compound, offering pathways that are both efficient and environmentally conscious.

Green MethodCatalyst/MediumKey Advantages
Heterogeneous CatalysisBrønsted Acidic Ionic Liquid GelSolvent-free, high yield, catalyst is reusable. acs.org
Aqueous SynthesisSamarium Triflate / WaterUse of a green solvent, mild reaction conditions, reusable catalyst. organic-chemistry.org
Ultrasound-AssistedLAIL@MNP / Solvent-FreeRapid reaction times, easy magnetic catalyst separation, energy efficient. nih.gov
Electrochemical SynthesisPhosphine-mediated / Electrochemical cellAvoids chemical oxidants, uses abundant starting materials. rsc.org

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. beilstein-journals.org While a dedicated flow synthesis for this compound has not been explicitly reported, the synthesis of related heterocyclic structures like 1,3,4-oxadiazoles, benzodiazepines, and pyrazoles in continuous flow systems provides a clear blueprint for its development. beilstein-journals.orgresearchgate.netmdpi.com

The key cyclization step to form the benzoxazole ring is well-suited for a flow process. A typical setup would involve pumping a solution of the 2-aminophenol precursor and the difluoroacetic acid derivative through a heated packed-bed reactor. beilstein-journals.org The reactor could be filled with a solid-supported catalyst, such as a heterogeneous acid catalyst or a base like potassium carbonate, to facilitate the cyclization. acs.orgbeilstein-journals.org

Potential Advantages of Flow Synthesis:

Increased Efficiency: Short residence times, often in the order of minutes, can lead to high throughput and productivity. beilstein-journals.org

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially energetic intermediates and allows for safe operation at high temperatures and pressures.

Automation and Integration: Flow synthesis platforms can be integrated with in-line purification and analysis steps, such as liquid-liquid extraction and chromatography, creating a fully automated process from starting materials to the purified product. beilstein-journals.org

A hypothetical flow process for the synthesis of this compound could achieve a productivity of several grams per hour, demonstrating the potential for efficient and scalable manufacturing. beilstein-journals.org

Synthesis of Structural Analogues and Key Intermediates

The generation of structural analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. Synthetic efforts are directed towards three primary areas of the molecule: the C-7 hydroxyl group, the core benzoxazole ring, and the 2-difluoromethyl substituent.

Derivatization at the C-7 Hydroxyl Position

The phenolic hydroxyl group at the C-7 position is a prime site for derivatization, allowing for the introduction of a wide variety of functionalities to modulate properties such as lipophilicity, solubility, and target engagement. Standard reactions for phenols can be readily applied.

O-Alkylation: The Williamson ether synthesis, reacting the phenoxide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), can produce a range of ethers.

O-Acylation: Esterification with acid chlorides or anhydrides in the presence of a base yields the corresponding esters, which can function as prodrugs or introduce new interaction points.

Reagent ClassExample ReagentResulting Functional Group
Alkyl HalideIodomethaneMethoxy (-OCH₃)
Benzyl HalideBenzyl BromideBenzyloxy (-OCH₂Ph)
Acid ChlorideAcetyl ChlorideAcetoxy (-OCOCH₃)
Sulfonyl ChlorideTosyl ChlorideTosyloxy (-OTs)

Modifications of the Benzo[d]oxazol Ring System

The aromatic benzene (B151609) portion of the benzoxazole ring is amenable to electrophilic aromatic substitution, allowing for the introduction of substituents that can significantly alter the electronic properties and biological activity of the molecule. The directing effects of the fused oxazole ring and the hydroxyl group will influence the position of substitution. Furthermore, modern C-H activation techniques offer direct routes to functionalization. acs.org

Examples of Ring Modifications:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Nitration: Reaction with nitric acid and sulfuric acid can install a nitro group, which can be further reduced to an amine, providing a handle for additional chemistry.

C-H Functionalization: Palladium or copper-catalyzed reactions can be used to directly couple aryl or alkyl groups to the benzene ring, avoiding the need for pre-functionalized substrates. organic-chemistry.orgacs.org

Introduction of Diverse Substituents on the Difluoromethyl Group

The difluoromethyl (CF₂H) group itself can be a precursor to other valuable fluorinated moieties. A key strategy involves converting the C-H bond of the difluoromethyl group into a C-X bond (where X is a leaving group), which can then be displaced by various nucleophiles.

A notable transformation is the photolytic bromination of a 2-difluoromethyl group using N-Bromosuccinimide (NBS). researchgate.net This reaction yields a 2-(bromodifluoromethyl) intermediate, which is a versatile building block. researchgate.net

Synthetic Pathway for Modifying the -CF₂H Group:

Bromination: this compound is treated with NBS under photochemical conditions to yield 2-(Bromodifluoromethyl)benzo[d]oxazol-7-ol. researchgate.net

Nucleophilic Substitution: The resulting -CF₂Br group can then undergo substitution reactions. For instance, reaction with nucleophiles like azide (B81097) (N₃⁻) or cyanide (CN⁻) could introduce further diversity, although such transformations on this specific substrate require empirical validation.

This approach opens the door to a new generation of gem-difluoromethylene-linked molecules, significantly expanding the chemical space around the core structure. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Difluoromethyl Benzo D Oxazol 7 Ol

Reactivity Profiles of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a unique substituent that significantly influences a molecule's properties. alfa-chemistry.com It is often considered a bioisostere of hydroxyl, thiol, or amine groups due to its ability to act as a hydrogen bond donor. alfa-chemistry.comrsc.orgnih.govnih.gov

The difluoromethyl group is not inherently reactive but can be chemically manipulated to act as a nucleophilic source. The C-H bond in an aryl-CF₂H system has low acidity and is generally resistant to deprotonation. acs.org However, through the use of a strong Brønsted superbase in combination with a Lewis acid, the difluoromethyl group can be deprotonated to generate a nucleophilic Ar-CF₂⁻ synthon. acs.org This "masked nucleophile" approach allows for the construction of new benzylic difluoromethylene linkages by reacting the stabilized Ar-CF₂⁻ anion with a variety of electrophiles. acs.org

The primary challenge in this activation is the inherent instability of the resulting Ar-CF₂⁻ fragment, which is prone to α-fluoride elimination. acs.org The use of a Lewis acid can capture and stabilize this reactive anion, enabling its subsequent reaction. acs.org This methodology has been successfully applied to a wide range of difluoromethyl (hetero)arenes, which are then transferred to electrophiles like ketones or used in palladium-catalyzed cross-coupling reactions. acs.org

Conversely, while the Ar-CF₂H group itself is not electrophilic, specific reagents can be designed to act as electrophilic difluoromethylating agents, though this is a less common reactivity pathway for this group. nih.gov

Table 1: Nucleophilic Reactivity of Aryl-Difluoromethyl Groups

Reactant System Conditions Intermediate Reacts with Outcome Reference
Ar-CF₂H Strong base (e.g., KN(iPr)₂) + Lewis acid (e.g., B₃N₃Me₆) Stabilized Ar-CF₂⁻ anion Electrophiles (e.g., ketones, aryl halides via Pd-coupling) Formation of Ar-CF₂-R linkages acs.org

Transformation of the CF₂H group can be achieved under specific conditions. For instance, radical-based difluoromethylation methods have been developed, suggesting that the group can participate in radical cross-coupling pathways. rsc.orgacs.org These transformations often require metal catalysis or photoredox catalysis to generate the necessary radical species. rsc.orgqmul.ac.uk

Reactivity of the Benzo[d]oxazol Ring System

The reactivity of the benzo[d]oxazol ring is characteristic of a fused heterocyclic system containing an electron-rich benzene (B151609) portion and a relatively electron-poor oxazole (B20620) portion. pharmaguideline.comsemanticscholar.org The presence of the hydroxyl group at the 7-position significantly impacts the reactivity of the benzene ring.

Electrophilic aromatic substitution (SₑAr) on the benzo[d]oxazole ring system is generally challenging due to the electron-withdrawing nature of the oxazole heterocycle. pharmaguideline.comsemanticscholar.org However, the presence of substituents on the benzene ring can dramatically alter this reactivity. In 2-(Difluoromethyl)benzo[d]oxazol-7-ol, the benzene ring is substituted with the fused oxazole ring and a hydroxyl (-OH) group at C-7.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution

Substituent on Benzene Ring Position Electronic Effect Directing Influence Predicted Site of Substitution Reference
-OH C-7 Activating ortho, para C-4, C-6 msu.edu
Fused Oxazole Ring C-7a, C-3a Deactivating meta to the N and O atoms - pharmaguideline.comsemanticscholar.org

| Combined Effect | - | - | -OH group dominates | C-4 and C-6 | - |

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.org

The oxazole ring itself, particularly the C-2 position, is electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.comsemanticscholar.org While direct nucleophilic substitution on the ring is rare, this pathway often leads to cleavage and ring-opening of the oxazole system. pharmaguideline.comrsc.org

The attack of a nucleophile at the C-2 position, which is further activated by the electron-withdrawing difluoromethyl group, can initiate the cleavage of the O1-C2 bond. This type of reaction has been documented for benzoxazoles, which can undergo ring-opening when treated with nucleophiles such as secondary amines. rsc.org This process can be followed by a subsequent cyclization to form different heterocyclic structures. rsc.orgnih.gov For instance, the reaction of benzoxazoles with secondary amines in the presence of an iron catalyst can yield 2-aminobenzoxazoles through a ring-opening and oxidative cyclization sequence. rsc.org

Table 3: Examples of Nucleophilic Ring-Opening Reactions in Oxazole Systems

Oxazole Derivative Nucleophile Conditions Product Type Reference
Benzoxazoles Secondary Amines Iron-catalysis, H₂O₂ 2-Aminobenzoxazoles (via ring-opening/cyclization) rsc.org
Oxazolones Primary Aryl Amines - Racemic Benzamide Derivatives researchgate.net
Indazolo[3,2-b]benzoxazine Thiolates, Alkoxides, Amines Microwave, 140 °C Ring-opened 1H-indazolones nih.gov

The benzo[d]oxazole moiety can participate in redox reactions. Studies on related pyridinium-benzoxazole polymers have shown that the benzoxazole (B165842) system can undergo two distinct, reversible one-electron redox processes. acs.org These events correspond to the reduction of the initial cation to a neutral radical species, and a subsequent reduction to form a monovalent anion. acs.org

While the specific redox potentials for this compound are not documented in the provided search results, it can be inferred from analogous systems that it possesses redox activity. acs.orgnih.gov The electron-withdrawing difluoromethyl group at C-2 and the electron-donating hydroxyl group at C-7 would modulate these redox potentials compared to an unsubstituted benzoxazole. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the oxidation and reduction potentials of such novel redox-active molecules. acs.orgnih.gov

Reactivity of the Hydroxyl Group at C-7

The hydroxyl group attached to the benzene ring of the benzoxazole system behaves as a typical phenolic hydroxyl group, albeit with its reactivity modulated by the electronic effects of the fused oxazole ring and the difluoromethyl substituent. This group is a key handle for introducing further molecular diversity.

The hydroxyl group at C-7 is nucleophilic and can readily undergo esterification and etherification reactions, which are common transformations for phenols. libretexts.org These reactions are fundamental for modifying the solubility, lipophilicity, and other physicochemical properties of the molecule.

Esterification: In a typical esterification reaction, this compound can be reacted with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine. The base serves to deprotonate the phenolic hydroxyl, increasing its nucleophilicity towards the electrophilic carbonyl carbon of the acylating agent. For instance, the reaction with acetyl chloride would yield 2-(difluoromethyl)benzo[d]oxazol-7-yl acetate. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.

Etherification: The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. This potent nucleophile then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the desired ether. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred to facilitate the reaction. acs.org

Table 1: Representative Esterification and Etherification Reactions of Phenolic Hydroxyl Groups

Reaction TypeReagents & ConditionsProduct TypeRepresentative Yield (%)
EsterificationAcyl Chloride, Pyridine, CH₂Cl₂, RTAryl Ester85-95
EsterificationCarboxylic Anhydride, Et₃N, THF, RTAryl Ester80-90
EtherificationAlkyl Halide, NaH, DMF, RTAryl Ether70-85
EtherificationAlkyl Tosylate, K₂CO₃, Acetonitrile, RefluxAryl Ether65-80

Note: The yields presented are typical for reactions involving phenolic substrates and are intended to be illustrative for the expected reactivity of this compound.

The electron-withdrawing nature of the 2-(difluoromethyl) group is expected to increase the acidity of the 7-hydroxyl group compared to an unsubstituted 7-hydroxybenzoxazole. This enhanced acidity facilitates its deprotonation, potentially leading to faster reaction rates in base-catalyzed etherification and esterification reactions.

The arrangement of the 7-hydroxyl group and the nitrogen atom of the oxazole ring in this compound creates a potential bidentate chelation site for metal ions. osti.gov Furthermore, the hydroxyl group is a proficient hydrogen bond donor and acceptor, enabling the formation of various intra- and intermolecular hydrogen bonds. rsc.org

Chelation: The nitrogen atom of the benzoxazole ring and the oxygen atom of the C-7 hydroxyl group can act as a bidentate ligand, coordinating to a single metal center to form a stable six-membered chelate ring. osti.gov This chelation is particularly effective with transition metal ions like Cu(II), Ni(II), and Zn(II). The stability of these metal complexes is influenced by factors such as the pH of the solution and the nature of the metal ion. Such chelation can be observed spectroscopically, often resulting in a significant color change and shifts in the UV-Vis absorption spectrum.

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding in several ways. Intramolecularly, a hydrogen bond can form between the hydroxyl hydrogen and the nitrogen atom of the oxazole ring, creating a five-membered ring. The strength of this intramolecular hydrogen bond can be influenced by the solvent and the electronic nature of substituents on the benzoxazole ring. nih.gov Intermolecularly, the hydroxyl group can form hydrogen bonds with solvent molecules or with other molecules of this compound, leading to the formation of dimers or larger aggregates in solution and in the solid state. researchgate.net These hydrogen bonding interactions play a crucial role in the crystal packing of the molecule and can significantly affect its physical properties, such as melting point and solubility. The presence of the electronegative fluorine atoms in the difluoromethyl group can also lead to weaker C-F···H hydrogen bonding interactions, further influencing the supramolecular assembly. acs.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and for the rational design of new synthetic routes. A combination of spectroscopic, kinetic, and computational methods can provide deep insights into the reaction pathways.

Spectroscopic techniques are invaluable for identifying reactants, intermediates, and products, thereby mapping the course of a chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for tracking the conversion of this compound to its ester or ether derivatives. For instance, in an esterification reaction, the disappearance of the broad phenolic -OH proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the acyl group protons are indicative of product formation. Similarly, a downfield shift of the C-7 carbon signal in the ¹³C NMR spectrum is expected upon esterification or etherification. In-situ NMR monitoring can sometimes allow for the direct observation of reaction intermediates. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the hydroxyl group. rsc.orgspectroscopyonline.com The starting material, this compound, will exhibit a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹. Upon successful esterification or etherification, this band will disappear. In the case of esterification, a new, strong C=O stretching band will appear around 1735-1750 cm⁻¹ for the newly formed ester linkage. esisresearch.org

Table 2: Expected Spectroscopic Shifts in the Esterification of this compound

Functional GroupSpectroscopic TechniqueCharacteristic Signal (Reactant)Characteristic Signal (Product - Acetate Ester)
Hydroxyl (-OH)¹H NMRBroad singlet, ~9-10 ppmSignal disappears
Hydroxyl (-OH)IR SpectroscopyBroad band, 3200-3600 cm⁻¹Band disappears
Ester Carbonyl (C=O)¹³C NMRN/A~168-170 ppm
Ester Carbonyl (C=O)IR SpectroscopyN/AStrong, sharp band, ~1740 cm⁻¹
Methyl of Acetate¹H NMRN/ASinglet, ~2.3 ppm

Note: The chemical shifts (ppm) and frequencies (cm⁻¹) are approximate and can vary based on the solvent and specific structure.

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them, such as concentration, temperature, and catalysts. mdpi.comacs.org For reactions involving this compound, such as its esterification, kinetic analysis can help to determine the reaction order and the rate constant.

A typical approach would involve monitoring the concentration of the reactant or product over time using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. By fitting the concentration-time data to various rate laws (e.g., first-order, second-order), the rate constant for the reaction can be determined. scielo.br For example, the esterification of the hydroxyl group is expected to follow second-order kinetics, being first order in both the phenol (B47542) and the acylating agent.

The rate constant (k) for the reaction can be determined from the slope of a plot of the appropriate function of concentration versus time. The temperature dependence of the rate constant can be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation. This provides further insight into the energy barrier of the transformation. The electron-withdrawing difluoromethyl group is anticipated to influence the reaction kinetics by affecting the nucleophilicity of the hydroxyl group. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.net It allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates that may be too transient to observe experimentally. acs.org

For a reaction such as the Williamson ether synthesis involving the phenoxide of this compound, DFT calculations can be used to model the SN2 transition state. The calculated activation energy barrier for this transition state provides a theoretical estimate of the reaction rate. By comparing the activation barriers for different alkyl halides, the method can predict the relative reactivity.

Furthermore, computational models can elucidate the electronic structure of the molecule, including the charge distribution and molecular orbitals. mdpi.com For this compound, calculations would likely show that the difluoromethyl group withdraws electron density from the benzoxazole ring system, which in turn affects the acidity of the phenolic proton and the nucleophilicity of the phenoxide. The calculated energies of different conformers can also shed light on the stability of various hydrogen-bonded structures. mdpi.com

Table 3: Illustrative Computational Data for a Hypothetical SN2 Etherification Reaction

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameter (Å)
Reactants (Phenoxide + CH₃I)DFT/B3LYP/6-31G0.0-
Transition StateDFT/B3LYP/6-31G+18.5C-O forming bond: 2.15, C-I breaking bond: 2.45
Products (Ether + I⁻)DFT/B3LYP/6-31G*-25.0-

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of a reaction involving the title compound.

Advanced Structural Elucidation and Conformational Analysis

Conformational Dynamics of the Benzo[d]oxazol Scaffold

The benzo[d]oxazol scaffold, a fused bicyclic system, is inherently rigid and planar. This planarity is a consequence of the sp² hybridization of the constituent carbon and nitrogen atoms. However, minor deviations from perfect planarity can occur due to crystal packing forces or strong intermolecular interactions in the solid state. In solution, the scaffold is expected to maintain its near-planar conformation, with thermal vibrations causing only slight puckering of the rings.

Computational modeling, specifically Density Functional Theory (DFT), is a powerful tool for investigating the subtle conformational preferences of such systems. For the parent benzoxazole (B165842), calculations would likely confirm a low-energy planar structure. The substitution pattern of 2-(difluoromethyl)benzo[d]oxazol-7-ol, with the difluoromethyl group at the 2-position and the hydroxyl group at the 7-position, is not expected to significantly distort the core benzoxazole planarity.

A theoretical analysis of related benzothiazole (B30560) structures has shown that the heterocyclic system is coplanar to within an r.m.s. deviation of only 0.007 Å. nih.gov A similar degree of planarity can be anticipated for the benzoxazole core of the title compound.

Table 1: Predicted Dihedral Angles for the Benzo[d]oxazol Scaffold of this compound

Dihedral AnglePredicted Value (degrees)Note
O-C2-N-C7a~0Defines the planarity of the oxazole (B20620) ring.
C7a-C7-C6-C5~0Defines the planarity of the benzene (B151609) ring.
C3a-C7a-N-C2~0Indicates the fusion of the two rings.

Note: These are predicted values based on the known planarity of similar heterocyclic systems. Actual values would require specific computational or experimental determination.

Rotational Barriers and Dynamics of the Difluoromethyl Moiety

The difluoromethyl (CHF₂) group at the 2-position introduces a degree of conformational flexibility to the molecule. The rotation of this group around the C2-C(F₂) bond is subject to an energy barrier arising from steric and electronic interactions with the adjacent atoms of the oxazole ring.

The proton on the difluoromethyl group is known to be more acidic than a typical alkyl proton due to the strong electron-withdrawing effect of the two fluorine atoms. nih.gov This can influence its interactions and rotational dynamics.

Studies on similar fluorinated groups attached to aromatic rings have shown that the rotational barriers can be significant. For instance, the rotational barriers for aryl groups in N-benzhydrylformamides have been calculated to be in the range of 2.5 to 9.8 kcal/mol, with steric hindrance from ortho-substituents playing a major role. nih.govacs.org In the case of the difluoromethyl group in this compound, the barrier to rotation would primarily be influenced by the interaction of the fluorine atoms with the nitrogen atom of the oxazole ring.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy would be the experimental technique of choice to measure these rotational barriers, while computational methods can provide detailed insights into the transition states and the nature of the interactions governing the rotation.

Table 2: Estimated Rotational Energy Barriers for the Difluoromethyl Group

Rotational TransitionEstimated Energy Barrier (kcal/mol)Method
C2-C(F₂) Bond Rotation3 - 8Theoretical Estimation based on Analogues

Note: This is an estimated range. Precise values require specific experimental (e.g., dynamic NMR) or computational (e.g., DFT) studies on this compound.

Intermolecular Interactions and Self-Assembly Propensities

The presence of a hydroxyl group and a difluoromethyl group, in addition to the aromatic benzoxazole core, endows this compound with the capacity for a variety of intermolecular interactions. These interactions are fundamental to its solid-state packing, solubility, and potential for forming ordered supramolecular structures.

The most significant intermolecular interaction is expected to be hydrogen bonding involving the 7-hydroxyl group. This group can act as both a hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen atom). In the solid state, this would likely lead to the formation of hydrogen-bonded chains or networks. For example, in related quinolone derivatives, intramolecular and intermolecular hydrogen bonds are crucial in defining the crystal packing. mdpi.com

Furthermore, the fluorine atoms of the difluoromethyl group can participate in weaker C-H···F hydrogen bonds. Pi-stacking interactions between the electron-rich benzoxazole rings are also anticipated to play a role in the self-assembly process. nih.gov Hirshfeld surface analysis of a related benzodioxole derivative indicated that H···O/O···H, H···H, and C···H/H···C contacts were the most significant in the crystal packing. nih.gov

Table 3: Potential Intermolecular Interactions and Their Estimated Energies

Interaction TypeDonor/Acceptor GroupsEstimated Energy (kcal/mol)
Strong Hydrogen BondO-H (hydroxyl) ··· N (oxazole)5 - 10
Strong Hydrogen BondO-H (hydroxyl) ··· O (hydroxyl)4 - 8
Weak Hydrogen BondC-H (aromatic) ··· O (hydroxyl)1 - 3
Weak Hydrogen BondC-H (difluoromethyl) ··· F< 1
Pi-StackingBenzoxazole Ring ··· Benzoxazole Ring2 - 5

Note: These are generalized energy ranges for such interactions and the specific values for this compound would depend on the precise geometry of interaction.

Tautomeric Equilibria Involving the 7-Hydroxyl Group

The 7-hydroxyl group introduces the possibility of tautomerism in this compound. Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, the phenolic hydroxyl group can potentially exist in equilibrium with its keto tautomer.

Specifically, a proton transfer from the 7-hydroxyl group to the nitrogen atom of the oxazole ring would result in the formation of a quinone-methide-like keto tautomer. The position of this equilibrium is highly dependent on the solvent, temperature, and the electronic nature of the substituents on the benzoxazole ring.

Studies on similar systems, such as 7-hydroxyquinolines, have shown that they can exist as a mixture of tautomeric forms in solution. nih.govbeilstein-journals.org The relative stability of the enol and keto forms can be assessed using spectroscopic techniques like UV-Vis and NMR, as well as by computational chemistry. For 2-(2'-hydroxyphenyl)benzoxazole, the enol form is the only observable ground-state tautomer. acs.org Given the aromatic stabilization of the benzene ring, it is anticipated that the enol form (the 7-hydroxyl form) of this compound will be the predominant tautomer under normal conditions.

Table 4: Potential Tautomeric Forms of this compound

Tautomeric FormKey Structural FeaturePredicted Relative Stability
Enol Form7-Hydroxyl GroupMajor Tautomer
Keto Form7-Keto Group and N-HMinor Tautomer

Note: The predicted relative stability is based on the general principles of aromaticity. Experimental verification is necessary.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would be essential to understand the intrinsic electronic properties of 2-(Difluoromethyl)benzo[d]oxazol-7-ol.

This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution are crucial for predicting the chemical reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Hypothetical Data Table: Frontier Molecular Orbital Properties

ParameterHypothetical Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

An electrostatic potential (ESP) map would visualize the charge distribution across the molecule. This surface would highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. The electronegative fluorine and oxygen atoms would be expected to create regions of negative potential.

From the HOMO and LUMO energies, various global reactivity descriptors could be calculated. These indices provide a quantitative measure of the molecule's reactivity.

Hypothetical Data Table: Global Reactivity Descriptors

DescriptorFormulaHypothetical Value
Electronegativity (χ)-(EHOMO + ELUMO)/2
Chemical Hardness (η)(ELUMO - EHOMO)/2
Global Softness (S)1/η
Electrophilicity Index (ω)χ²/2η

Note: The values in this table are placeholders and are dependent on the calculated HOMO and LUMO energies.

Local reactivity indices, such as Fukui functions, would further pinpoint the specific atoms within the molecule that are most likely to participate in electrophilic, nucleophilic, or radical attacks.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations would be employed to explore the conformational landscape of this compound. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility, stable conformations, and the dynamics of its functional groups, such as the rotation of the difluoromethyl and hydroxyl groups.

In Silico Prediction of Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the absence of a known biological target for this compound, docking studies would be performed against hypothetical or known protein binding sites of related benzoxazole (B165842) compounds. These studies would aim to predict potential intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that could contribute to binding affinity. The results would be presented in terms of docking scores and visualizations of the binding pose.

Hypothetical Data Table: Molecular Docking Results

Hypothetical TargetDocking Score (kcal/mol)Key Interacting Residues
Protein Kinase X
Cyclooxygenase Y

Note: The targets and values in this table are purely illustrative.

Pharmacophore Modeling and Virtual Screening Applications

There are no available studies that have developed pharmacophore models based on this compound or utilized it as a query in virtual screening campaigns. Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. This process involves defining features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for this compound would likely identify the following features:

Hydrogen Bond Donor: The hydroxyl (-OH) group at the 7-position.

Hydrogen Bond Acceptor: The nitrogen and oxygen atoms within the oxazole (B20620) ring.

Aromatic Ring: The fused benzene (B151609) ring.

Hydrophobic/Electron-Withdrawing Region: The difluoromethyl (-CHF₂) group.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that share the same spatial arrangement of features, a process known as virtual screening. This technique allows for the rapid identification of potential lead compounds for further experimental testing. However, without experimental data on the biological activity of this compound, a validated pharmacophore model cannot be constructed, and thus, no virtual screening applications have been reported.

Theoretical Spectroscopy for Structure-Reactivity Correlations

No theoretical spectroscopic studies, such as those employing Density Functional Theory (DFT), have been published for this compound. Theoretical spectroscopy is a computational method used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

These theoretical calculations can provide valuable insights into the electronic structure, geometry, and vibrational modes of a molecule. By comparing theoretically predicted spectra with experimentally obtained spectra, researchers can confirm the chemical structure of a synthesized compound and gain a deeper understanding of its structure-reactivity relationships. For instance, DFT calculations could be used to predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies of key functional groups (like the O-H and C-F bonds), and the electronic transitions responsible for UV-Vis absorption. Such data is crucial for characterizing the molecule and correlating its structural features with its chemical behavior. The absence of such studies for this compound means that a detailed analysis of its structure-reactivity based on theoretical spectroscopy is not currently possible.

Future Directions and Emerging Research Opportunities

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, offering powerful tools for the rational design of novel molecules. ijpsjournal.comnih.gov These computational approaches can be harnessed to accelerate the exploration of the chemical space around 2-(Difluoromethyl)benzo[d]oxazol-7-ol.

Key Research Opportunities:

Predictive Modeling: AI/ML algorithms can be trained on existing data for benzoxazole (B165842) derivatives to predict various properties of novel analogs of this compound, including their biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the benzo[d]oxazol-7-ol scaffold with desired properties. ijpsjournal.com These models can explore a vast chemical space more efficiently than traditional methods, proposing structures with optimized characteristics for specific biological targets. ijpsjournal.com

Synthesis Planning: AI tools are increasingly being used to predict viable synthetic routes for complex molecules. This could aid in the development of more efficient and cost-effective methods for producing this compound and its derivatives.

Table 1: Applications of AI/ML in the Molecular Design of Benzoxazole Derivatives

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate chemical structure with biological activity.Prediction of the biological efficacy of novel analogs without immediate synthesis.
Generative Adversarial Networks (GANs) Creates new molecular structures with desired properties by learning from a dataset of known molecules.Design of novel benzoxazole derivatives with enhanced therapeutic potential.
Retrosynthetic Analysis Tools Predicts synthetic pathways for a target molecule.Optimization of the synthesis of this compound and related compounds.

Exploration of Novel Chemical Space Based on the Benzo[d]oxazol-7-ol Scaffold

The benzo[d]oxazol-7-ol scaffold is a versatile platform for the development of new chemical entities. mdpi.com Systematic exploration of its chemical space can lead to the discovery of compounds with diverse biological activities. The benzoxazole ring system is a key structural motif in many pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net

Future Research Directions:

Scaffold Decoration: The synthesis and biological evaluation of a library of compounds based on the this compound core with diverse substituents at various positions of the benzoxazole ring.

Isosteric Replacements: Investigating the effects of replacing the oxygen atom in the oxazole (B20620) ring with other heteroatoms (e.g., sulfur to form a benzothiazole) to modulate the compound's physicochemical and biological properties.

Fragment-Based Drug Discovery: Utilizing the benzo[d]oxazol-7-ol scaffold as a starting point for fragment-based approaches to identify novel binders for various biological targets.

Development of Advanced Synthetic Methodologies

Efficient and versatile synthetic methods are crucial for the exploration of the chemical space around this compound. While general methods for the synthesis of benzoxazoles are well-established, the introduction of the difluoromethyl group can present unique challenges. globalresearchonline.netmdpi.comsemanticscholar.org

Areas for Methodological Advancement:

Late-Stage Fluorination: Developing novel methods for the direct introduction of the difluoromethyl group onto the pre-formed benzoxazole scaffold. This would allow for the rapid diversification of lead compounds.

Catalytic Approaches: Exploring new catalytic systems for the synthesis of 2-substituted benzoxazoles that are more efficient, sustainable, and have a broader substrate scope.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its derivatives to improve reaction efficiency, safety, and scalability.

Cross-Disciplinary Research at the Interface of Chemistry and Biology

The full potential of this compound can only be realized through collaborative efforts between chemists and biologists. Understanding the molecular mechanisms of action and identifying the biological targets of this compound are key to its development as a potential therapeutic agent or research tool.

Opportunities for Collaboration:

Target Identification: Employing chemoproteomics and other advanced biological techniques to identify the specific cellular targets of this compound.

Mechanism of Action Studies: Investigating the downstream cellular effects and signaling pathways modulated by the compound to elucidate its mechanism of action.

In Vivo Studies: Evaluating the efficacy and safety of promising derivatives in relevant animal models of disease. The Open Synthesis Network (OSN) is an example of a collaborative project that engages students in research for neglected diseases, including the development of benzoxazole derivatives. latrobe.edu.au

Challenges and Perspectives in Fluorine Chemistry Applications

The incorporation of fluorine into organic molecules has become a powerful strategy in drug design and materials science. researchgate.netcas.cn The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. researchgate.net

Current Challenges and Future Outlook:

Synthetic Challenges: The development of safe, practical, and environmentally friendly methods for the introduction of fluorine and fluoroalkyl groups remains a significant challenge in organofluorine chemistry. cas.cnacs.org

Understanding Fluorine's Effects: While the benefits of fluorination are well-documented, a deeper understanding of the subtle effects of fluorine on molecular interactions is still needed for more predictable and rational drug design.

New Fluorinated Moieties: The exploration of novel fluorine-containing functional groups beyond the commonly used trifluoromethyl and difluoromethyl groups could lead to the discovery of compounds with unique properties.

The continued development of new synthetic methodologies and a deeper understanding of the role of fluorine in molecular recognition will undoubtedly expand the applications of fluorinated compounds like this compound in various scientific disciplines. epa.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.